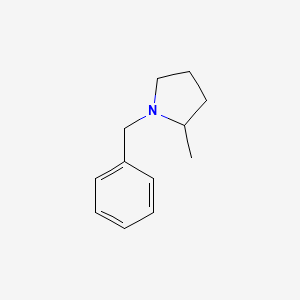
1-Benzyl-2-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-methylpyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
1-Benzyl-2-methylpyrrolidine is characterized by its pyrrolidine ring structure, which contributes to its reactivity and biological activity. The presence of a benzyl group enhances its lipophilicity, making it suitable for interactions with biological targets.
Organic Synthesis
This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its ability to undergo multiple reactions (e.g., oxidation, reduction) allows it to be transformed into valuable intermediates for further chemical synthesis .
Key Reactions:
- Oxidation: Yields oxides that can be used in pharmaceuticals.
- Reduction: Produces amines that are essential in drug development.
- Substitution Reactions: Can lead to halogenated or alkylated derivatives, broadening its utility in synthetic organic chemistry.
Research indicates that this compound exhibits various biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. Its structure allows it to act as a lead compound for developing drugs targeting neurological disorders .
Biological Studies:
- Neurotransmitter Modulation: Potential interactions with receptors involved in mood regulation.
- Antioxidant Properties: May protect against oxidative stress in neuronal cells.
Medicinal Chemistry
The compound's unique structural features make it a candidate for drug discovery. Its chiral nature allows for the development of asymmetric synthesis methods, which are crucial in creating enantiomerically pure drugs .
Therapeutic Applications:
- Neurological Disorders: Investigated as a treatment option for conditions like depression and anxiety.
- Metabolic Syndrome: Potential role in managing conditions associated with metabolic dysregulation .
Table 1: Summary of Biological Activities
Análisis De Reacciones Químicas
Oxidation Reactions
The tertiary amine group and benzyl moiety undergo oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic media oxidizes the benzylic position, forming 1-benzoyl-2-methylpyrrolidine via radical intermediates.
-
Chromic acid (H₂CrO₄) selectively oxidizes the pyrrolidine ring’s α-carbon to yield 2-methylpyrrolidone derivatives .
Table 1: Oxidation Reaction Outcomes
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 1-Benzoyl-2-methylpyrrolidine | 65 | |
| H₂CrO₄ | Acetone, 25°C | 2-Methylpyrrolidone | 78 |
Reduction Reactions
The compound participates in hydrogenation and hydride reductions:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl group to a cyclohexylmethyl group, forming 2-methyl-1-cyclohexylmethylpyrrolidine .
-
Lithium aluminum hydride (LiAlH₄) reduces amide derivatives (if present) to secondary amines.
Nucleophilic Substitution
The nitrogen atom acts as a nucleophile in alkylation reactions:
-
Reaction with benzyl bromide (BnBr) in the presence of NaH yields 1,2-dibenzyl-2-methylpyrrolidinium salts .
-
Methyl iodide (CH₃I) undergoes quaternization at nitrogen, forming 1-benzyl-2,2-dimethylpyrrolidinium iodide .
Electrophilic Aromatic Substitution
The benzyl group undergoes halogenation and nitration:
-
Nitration (HNO₃/H₂SO₄) produces 4-nitrobenzyl derivatives at the para position .
-
Bromination (Br₂/FeBr₃) yields 3-bromo-1-benzyl-2-methylpyrrolidine .
Table 2: Substitution Reaction Parameters
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Alkylation | BnBr, NaH | 1,2-Dibenzyl-2-methylpyrrolidinium bromide | 85 | |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-benzyl-2-methylpyrrolidine | 72 |
Cyclization Reactions
1-Benzyl-2-methylpyrrolidine serves as a precursor in heterocycle synthesis:
-
Cyclocondensation with DMADA (dimethyl acetylenedicarboxylate) and SnCl₄ forms aza-spiro compounds via -sigmatropic rearrangements .
-
Thermal cyclization in 1,2-dichloroethane produces tetrahydroisoquinoline derivatives .
Table 3: Cyclization Efficiency
| Substrate | Reagent/Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| This compound | DMADA, SnCl₄ | Aza-spiro[4.5]decane | 93 | |
| This compound | Heat (reflux) | Tetrahydroisoquinoline | 68 |
Sommelet-Hauser Rearrangement
Under strong bases like NaNH₂ , the compound undergoes -sigmatropic shifts, yielding ortho-substituted benzylamines .
Stevens Rearrangement
In the presence of K₂CO₃ , the quaternary ammonium salt rearranges to 2-benzyl-1-methylpyrrolidine .
Stereochemical Influence on Reactivity
The (2S) configuration (as in (2S)-1-benzyl-2-methylpyrrolidine) enhances enantioselectivity in catalytic reactions:
-
Asymmetric hydrogenation with Ru-BINAP catalysts produces chiral amines with >90% ee .
-
Kinetic resolution using lipases favors the (R) -enantiomer in hydrolysis reactions.
Mechanistic Insights
Propiedades
Número CAS |
774-91-4 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-benzyl-2-methylpyrrolidine |
InChI |
InChI=1S/C12H17N/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Clave InChI |
PABZWDUKSBQYMP-UHFFFAOYSA-N |
SMILES |
CC1CCCN1CC2=CC=CC=C2 |
SMILES canónico |
CC1CCCN1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















